6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9(19)11-8-15-13-10(6-14)7-16-18(13)12(11)4-5-17(2)3/h4-5,7-8H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHMVARXJUQXDK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is essential to ensure efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Cyclization and Core Functionalization
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective cyclization reactions. For example, reactions with enaminones or β-diketones under acidic conditions yield fused heterocycles. A study demonstrated that reacting the compound with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in acetic acid selectively forms 7-arylpyrazolo[1,5-a]pyrimidines, with no detectable 5-aryl regioisomer .
Key conditions :
Substitution Reactions
The cyano group at position 3 participates in nucleophilic substitution. For instance:
-
Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the cyano group converts to a carboxylic acid.
-
Amination : Reaction with hydrazine yields amidrazone derivatives, which are precursors to triazolo-fused systems .
Example reaction :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable C–C bond formation. The compound’s aryl and alkenyl groups participate in:
Optimized yields :
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ | DMF | 85–92 |
| Heck Coupling | Pd/C | DMF | 78–84 |
Reactions with Bisnucleophiles
The compound reacts with 1,3- and 1,4-bisnucleophiles to form polycyclic derivatives. For example:
Bioactivity :
Pyrazolo[1,5-a]quinazoline derivatives exhibit modest antiproliferative activity against human tumor cell lines (IC₅₀ = 12–28 µM) .
Oxidation and Reduction
-
Oxidation : The acetyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
-
Reduction : The dimethylaminoethenyl side chain reduces to an amine with NaBH₄/NiCl₂ .
Reaction outcomes :
| Process | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 6-Carboxy-7-vinylpyrazolo[1,5-a]pyrimidine | 65 |
| Reduction | NaBH₄, NiCl₂ | 6-Acetyl-7-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine | 72 |
Case Study: Dual CDK2/TRKA Inhibition
A 2024 study synthesized derivatives of this compound and evaluated their kinase inhibition :
-
Compound 6t : IC₅₀ = 0.09 µM (CDK2), 0.45 µM (TRKA).
-
Compound 6s : IC₅₀ = 0.23 µM (CDK2), 0.55 µM (TRKA).
Molecular docking revealed binding modes similar to reference inhibitors (ribociclib and larotrectinib), with hydrogen bonding to kinase active sites .
Stability and Reaction Optimization
-
pH sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal stability : Stable up to 200°C in inert atmospheres .
Optimized synthetic protocols :
-
Use anhydrous solvents (e.g., dry DMF) to minimize side reactions.
-
Catalytic Pd(OAc)₂ (10 mol%) improves cross-coupling efficiency .
This compound’s versatility in cyclization, substitution, and coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Continued research into its reactivity could unlock novel applications in targeted drug design and catalysis.
Scientific Research Applications
Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Malononitrile + Isothiocyanate | Formation of pyrazolo core |
| 2 | Alkylation | Methyl iodide + Intermediate | Formation of dimethylamino group |
| 3 | Nitration | Nitrating agents | Introduction of cyano group |
Chemistry
In chemistry, 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a versatile intermediate for synthesizing other complex molecules. Its reactivity facilitates the construction of diverse chemical structures that can be utilized in developing new materials and catalysts .
The compound has shown potential in various biological assays. Research indicates it can interact with specific biological targets, modulating essential biological processes. Notably, derivatives of this compound have been evaluated for their anticancer activities.
Case Study: Anticancer Activity
A study demonstrated that derivatives exhibited significant growth inhibition across multiple cancer cell lines. For example, one derivative achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines . Molecular docking studies revealed binding modes similar to established inhibitors, suggesting its potential as a lead compound in cancer therapy.
| Compound | GI% Inhibition | Cell Lines Tested |
|---|---|---|
| Derivative A | 43.9% | 56 |
| Derivative B | 38.5% | 30 |
Medical Applications
In medicine, the compound's potential therapeutic effects include anti-inflammatory, antioxidant, and anticancer activities. Further investigations are necessary to fully elucidate its medicinal properties and develop it into viable drug candidates .
Industrial Applications
In the industrial sector, this compound can serve as a building block for synthesizing dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in specialty chemicals .
Mechanism of Action
The mechanism by which 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
Pyrazolo[1,5-a]pyrimidine derivatives vary in substituents and ring systems, leading to distinct physicochemical and biological properties. Below is a structural and functional comparison:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-cyano group in the target compound enhances π-stacking interactions, a feature shared with derivatives like 10c and 2c .
- Bioactivity: Azo-substituted derivatives (e.g., 10c) exhibit antimicrobial activity, while cyclopropylamino analogs (e.g., 2c) are optimized for kinase inhibition .
Physicochemical Properties
Biological Activity
6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₃N₅O
- Molecular Weight : 255.28 g/mol
- CAS Number : 130506-87-5
The structure features a pyrazolo-pyrimidine framework that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a broad spectrum of biological activities including:
- Anticancer : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation markers in cellular models.
- Anticonvulsant : Certain compounds have shown promise in reducing seizure activity in animal models.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : Compounds in this class can inhibit specific kinases involved in cell signaling pathways related to cancer and inflammation.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.
- Modulation of Inflammatory Pathways : They may inhibit the release of pro-inflammatory cytokines like TNF-alpha.
Anticancer Activity
A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HepG2 (Liver) | 12.5 | 54.25 |
| HeLa (Cervical) | 15.0 | 38.44 |
| MCF-7 (Breast) | 20.0 | 30.00 |
The results indicated significant growth inhibition in HepG2 and HeLa cells while showing reduced toxicity towards normal fibroblasts, highlighting its selective anticancer properties .
Anti-inflammatory Activity
In another investigation, the compound was assessed for its anti-inflammatory effects by measuring TNF-alpha release in LPS-stimulated macrophages:
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 1 | 50 |
| 10 | 70 |
| 100 | 90 |
These results suggest that higher concentrations of the compound significantly reduce TNF-alpha levels, indicating strong anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and what reaction conditions are critical for high yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions using pyrazole precursors and substituted enaminones. For example, describes solvent-free synthesis at 150–160°C with acetylacetone as a 1,3-dicarbonyl component, yielding structurally related pyrimidine derivatives in a 6:1 product ratio. Key conditions include precise temperature control, stoichiometric ratios of reactants (e.g., acetylacetone, aldehydes, and amines), and catalyst-free environments to avoid side reactions .
- Data : Typical yields range from 62–70% for analogous compounds, with characterization via IR (CN stretch ~2,219 cm⁻¹), ¹H NMR (δ 2.24–8.01 ppm for substituents), and MS (e.g., m/z 386 [M⁺]) .
Q. How is the structural integrity of this compound validated spectroscopically?
- Methodology : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. and highlight the use of ¹³C NMR to confirm carbonyl (C=O, ~165–171 ppm) and cyano (C≡N, ~116–117 ppm) groups. IR spectroscopy identifies functional groups (e.g., CN at ~2,200 cm⁻¹, NH at ~3,400 cm⁻¹). Elemental analysis (C, H, N) further validates molecular formulas (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields or byproduct formation in the synthesis of this compound?
- Methodology : Systematic variation of solvents, temperatures, and catalysts is critical. shows that solvent-free conditions at 150–160°C improve regioselectivity for pyrimidine formation. Microwave-assisted synthesis (e.g., 130°C for 15 minutes, as in ) can enhance reaction efficiency and reduce byproducts. Monitoring via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of aldehydes to amines) also improves purity .
- Data Contradiction Analysis : For example, reports yields of 62–68% for similar compounds using acetic acid/acetic anhydride mixtures, whereas achieves higher selectivity under solvent-free conditions. This suggests solvent choice impacts reaction pathways and side-product formation .
Q. What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine core to introduce diverse substituents?
- Methodology : Nucleophilic substitution at the cyano group (C≡N) or acetyl (CO) position allows derivatization. describes coupling reactions with aryl chlorides in pyridine to introduce carboxamide groups. Microwave-assisted cyclization ( ) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can add aryl/heteroaryl groups .
- Case Study : Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate ( ) undergoes nucleophilic substitution with amines to yield carboxamides, demonstrating the reactivity of the ester group .
Q. How do computational methods aid in predicting reaction pathways or electronic properties of this compound?
- Methodology : Quantum chemical calculations (DFT) optimize transition states and predict regioselectivity. discusses ICReDD’s approach, combining computational reaction path searches with experimental validation. For example, HOMO-LUMO analysis can rationalize electrophilic attack sites on the pyrimidine ring .
- Data Application : Computational models can guide solvent selection (e.g., polar aprotic solvents like DMF stabilize charge-separated intermediates) and predict solubility (e.g., poor in hexane, high in acetic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
